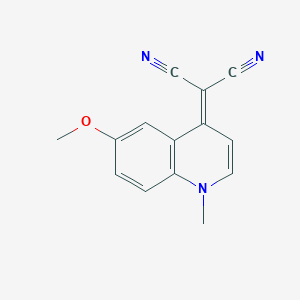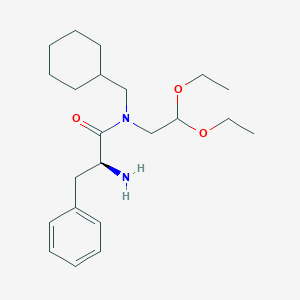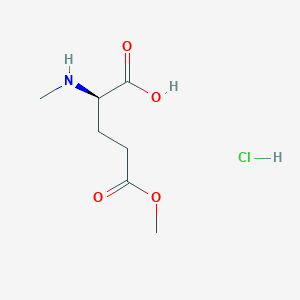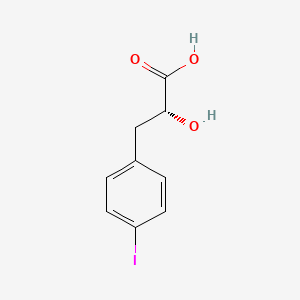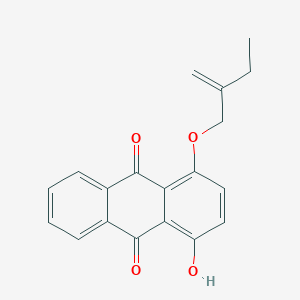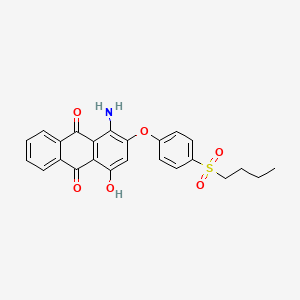
1-Amino-2-(4-(Butylsulfonyl)phenoxy)-4-hydroxyanthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-2-(4-(Butylsulfonyl)phenoxy)-4-hydroxyanthracene-9,10-dione is a complex organic compound with a molecular formula of C24H21NO6S This compound is characterized by its anthracene-9,10-dione core, which is substituted with amino, hydroxy, and phenoxy groups, the latter of which is further substituted with a butylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-2-(4-(Butylsulfonyl)phenoxy)-4-hydroxyanthracene-9,10-dione typically involves multiple steps, starting from readily available anthraquinone derivatives. The key steps include:
Nitration and Reduction:
Phenoxy Substitution: The substitution of a phenoxy group onto the anthracene core.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent control of reaction conditions such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-2-(4-(Butylsulfonyl)phenoxy)-4-hydroxyanthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The phenoxy and butylsulfonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce various amines.
Scientific Research Applications
1-Amino-2-(4-(Butylsulfonyl)phenoxy)-4-hydroxyanthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 1-Amino-2-(4-(Butylsulfonyl)phenoxy)-4-hydroxyanthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-Amino-2-phenoxy-4-hydroxyanthraquinone: Similar structure but lacks the butylsulfonyl group.
3-Amino-4-(1-amino-2-cyanovinyl)furazans: Different core structure but similar functional groups.
Uniqueness: 1-Amino-2-(4-(Butylsulfonyl)phenoxy)-4-hydroxyanthracene-9,10-dione is unique due to the presence of the butylsulfonyl group, which imparts specific chemical properties and potential applications not found in similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
24108-92-7 |
|---|---|
Molecular Formula |
C24H21NO6S |
Molecular Weight |
451.5 g/mol |
IUPAC Name |
1-amino-2-(4-butylsulfonylphenoxy)-4-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C24H21NO6S/c1-2-3-12-32(29,30)15-10-8-14(9-11-15)31-19-13-18(26)20-21(22(19)25)24(28)17-7-5-4-6-16(17)23(20)27/h4-11,13,26H,2-3,12,25H2,1H3 |
InChI Key |
GSLQYSYCMSQUAE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCS(=O)(=O)C1=CC=C(C=C1)OC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


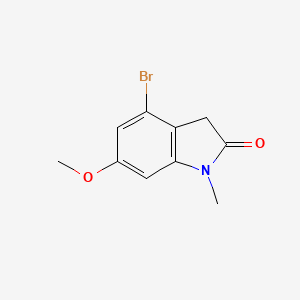

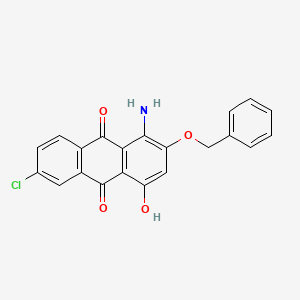
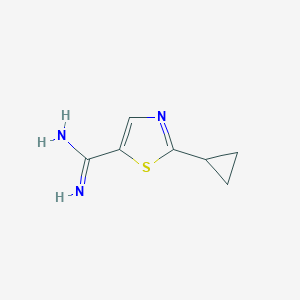
![2-Bromo-5-fluoro-3H-imidazo[4,5-b]pyridine](/img/structure/B13136139.png)
![2-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]ethanol](/img/structure/B13136146.png)
![2-Propen-1-amine,N-methyl-3-[2-(methylsulfonyl)phenyl]-](/img/structure/B13136150.png)
![6-Chloro-8-methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13136157.png)

